

Azithromycin E: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azithromycin E**

Cat. No.: **B1376122**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Azithromycin E**, an impurity of the widely used macrolide antibiotic, Azithromycin. This document synthesizes available data on its chemical properties, analytical methodologies, and the biological context provided by its parent compound.

Introduction to Azithromycin E

Azithromycin E, also known as Azithromycin Impurity K, is a substance related to the synthesis and degradation of Azithromycin.^{[1][2][3]} As an impurity, its characterization and control are critical for the quality, safety, and efficacy of Azithromycin drug products. Understanding the profile of such impurities is a key focus in drug development and manufacturing.

Chemical and Physical Data

Quantitative data for **Azithromycin E** is summarized in the table below, alongside data for the parent compound, Azithromycin, for comparative purposes.

Property	Azithromycin E (Impurity K)	Azithromycin
CAS Number	612534-95-9 [1] [2] [3]	83905-01-5 [1]
Molecular Formula	C38H70N2O13 [1] [2] [3]	C38H72N2O12 [1]
Molecular Weight	762.99 g/mol [1]	748.98 g/mol [1]
Synonyms	C14,1"-Epoxyazithromycin [1]	Zithromax

Biological Context and Mechanism of Action of Azithromycin

While specific pharmacological data for **Azithromycin E** is limited, it is noted to inhibit the growth of Gram-positive bacteria and may possess anti-inflammatory properties.[\[2\]](#) The primary biological relevance of **Azithromycin E** is understood through the mechanism of its parent compound, Azithromycin.

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible microorganisms.[\[4\]](#)[\[5\]](#)[\[6\]](#) This binding interferes with the translocation of peptides, thereby halting bacterial growth.[\[6\]](#) Beyond its antibacterial effects, Azithromycin is also recognized for its immunomodulatory and anti-inflammatory activities.[\[4\]](#)[\[7\]](#) It can modulate host immune responses by affecting cytokine production and phagocyte activity.[\[7\]](#)

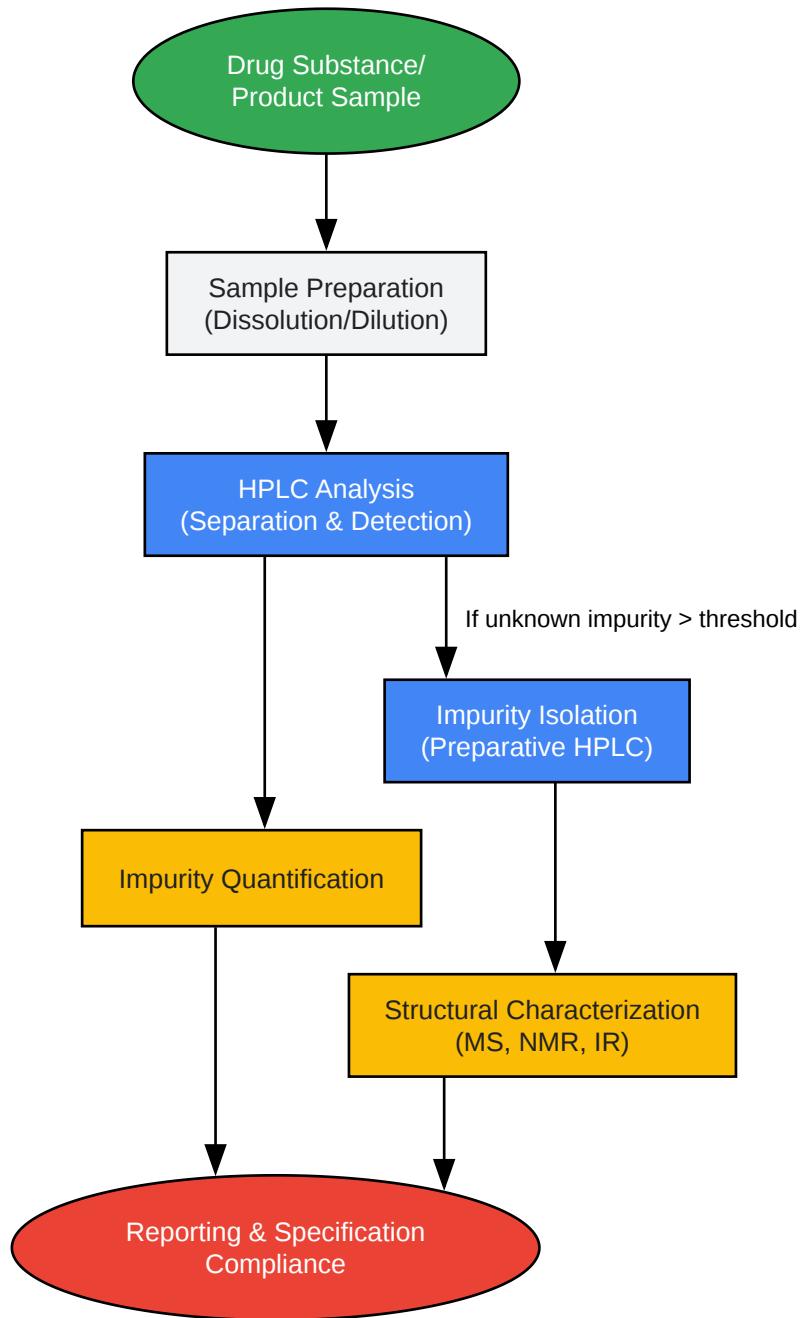
Caption: Mechanism of action of Azithromycin.

Experimental Protocols

Detailed experimental protocols for **Azithromycin E** are not widely published. However, the analysis and characterization of Azithromycin and its impurities are well-established. The following protocols are representative of the methodologies employed.

Quantification of Azithromycin Impurities by HPLC-UV

This method is used to separate and quantify Azithromycin and its related impurities in pharmaceutical formulations.[\[8\]](#)


- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.[8]
- Mobile Phase: A gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[8]
- Flow Rate: 0.9 mL/min.[8]
- Column Temperature: 55 °C.[8]
- Detection: UV at 210 nm.[8]
- Procedure:
 - Prepare standard solutions of Azithromycin and any available impurity reference standards.
 - Prepare the sample solution by dissolving the drug product in a suitable diluent.
 - Inject the standard and sample solutions into the HPLC system.
 - Identify the peaks of Azithromycin and its impurities based on their retention times compared to the standards.
 - Quantify the impurities based on their peak areas relative to the Azithromycin peak area.

Characterization of Impurities

Comprehensive characterization of impurities like **Azithromycin E** involves a suite of analytical techniques to confirm their structure and purity.

- High-Performance Liquid Chromatography (HPLC): To determine purity and retention time.[3]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural elucidation.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to provide detailed information about the molecular structure.[3][9]
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[3]

[Click to download full resolution via product page](#)

Caption: General workflow for impurity analysis.

Conclusion

Azithromycin E is a relevant impurity in the manufacturing and stability of Azithromycin. While specific biological data on this impurity is scarce, established analytical methods allow for its effective monitoring and control. A thorough understanding of the parent compound's mechanism of action and the application of rigorous analytical protocols are essential for ensuring the quality and safety of Azithromycin-based therapies. Further research into the specific pharmacological and toxicological profile of **Azithromycin E** would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Azithromycin impurity K | 612534-95-9 | FA63635 [biosynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 7. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [Azithromycin E: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1376122#azithromycin-e-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1376122#azithromycin-e-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com